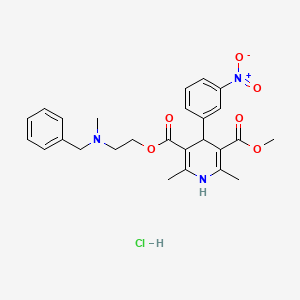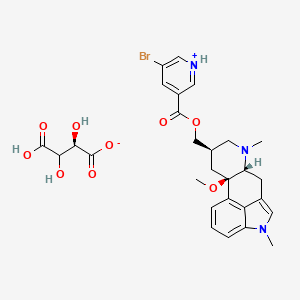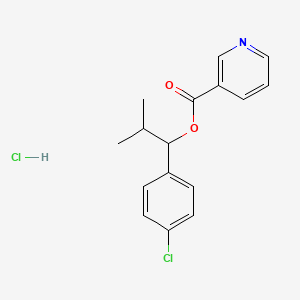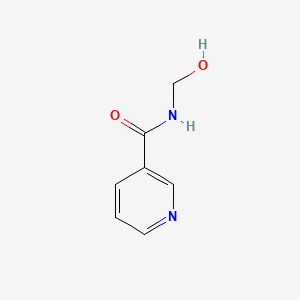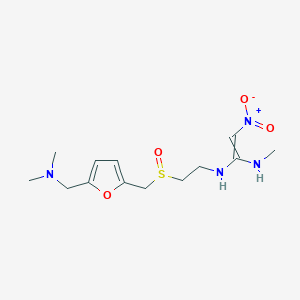
雷尼替丁 S-氧化物
描述
Ranitidine S-oxide is a pharmaceutical impurity standard with a purity of ≥95.0% (HPLC). It is also known as Ranitidine Related Compound C (USP), Ranitidine impurity C (PhEur), and N-{2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfinyl}ethyl}-N′-methyl-2-nitroethene-1,1-diamine . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The oxidation of Ranitidine to its N-oxide and S-oxide and desmethylranitidine is carried out in the liver. The oxidation process is inhibited by metimazole, a flavin-containing monooxygenase (FMO) inhibitor . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .Molecular Structure Analysis
The empirical formula of Ranitidine S-oxide is C13H22N4O4S with a molecular weight of 330.40 . The molecular structure of Ranitidine S-oxide is available on various chemical databases .Physical And Chemical Properties Analysis
Ranitidine S-oxide has a density of 1.265g/cm3, a boiling point of 527.5ºC at 760 mmHg, and a flash point of 272.8ºC . It is stored at a temperature of 2-8°C .科学研究应用
Antioxidant Properties
Ranitidine has been found to have antioxidant properties . This means it can neutralize harmful free radicals in the body, which are unstable molecules that can damage cells. This property could potentially be used in the treatment of diseases where oxidative stress plays a role .
Anti-Glycation Potential
Ranitidine has also been found to have anti-glycation potential . Glycation is a process where sugar molecules bond to proteins or lipids in the body without the controlling action of enzymes. This process can lead to the formation of harmful compounds known as advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and Alzheimer’s. Ranitidine’s anti-glycation potential could therefore be useful in the treatment of these diseases .
Inhibition of Gastric Juice Secretion
Ranitidine is a histamine H2 receptor antagonist, which means it can inhibit the secretion of gastric juice in the stomach . This makes it useful in the treatment of conditions such as active duodenal ulcers, gastric ulcers, Zollinger-Ellison syndrome, gastroesophageal reflux disease, and erosive esophagitis .
Effect on Drug Absorption
Research has shown that the absorption of ranitidine can be affected by the application of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD) . This could potentially be used to control the rate at which ranitidine is absorbed into the body, allowing for more precise dosing .
Interaction with Other Drugs
Ranitidine can interact with other drugs, affecting their absorption and efficacy. For example, it has been found to interact with SBE-β-CD, forming a complex that reduces ranitidine permeability . This could potentially be used to control the rate at which other drugs are absorbed into the body when taken with ranitidine .
Potential Use in Drug Development
The properties of ranitidine, such as its antioxidant and anti-glycation potential, as well as its ability to affect drug absorption, make it a potential candidate for use in the development of new drugs . Its properties could be harnessed to create drugs with improved efficacy and fewer side effects .
作用机制
Target of Action
Ranitidine S-oxide primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion. When histamine binds to the H2 receptor, it stimulates the secretion of gastric acid, which is essential for digestion .
Mode of Action
Ranitidine S-oxide, like its parent compound Ranitidine, is a competitive and reversible inhibitor of the Histamine H2 receptor . By binding to this receptor, it prevents histamine from attaching and thus inhibits the secretion of gastric acid . This results in a decrease in gastric acid secretion and an increase in gastric pH .
Biochemical Pathways
Ranitidine S-oxide is metabolized in the liver by isozymes of Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 . The oxidation of Ranitidine by these enzymes results in the formation of Ranitidine N-oxide and Ranitidine S-oxide . The N- and S-oxidations of Ranitidine were inhibited by metimazole, an FMO inhibitor, and desmethylation of Ranitidine was inhibited by SKF525A, a Cytochrome P450 inhibitor .
Pharmacokinetics
The pharmacokinetics of Ranitidine S-oxide are similar to those of its parent compound, Ranitidine. The bioavailability of Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine is approximately 15% and the apparent volume of distribution is greater than body volume . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired hepatic or renal function .
Result of Action
The primary result of Ranitidine S-oxide’s action is the reduction of gastric acid secretion, leading to an increase in gastric pH . This can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Action Environment
Environmental factors can influence the action of Ranitidine S-oxide. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a potential impurity in Ranitidine . Therefore, special pharmaceutical formulation and manufacturing designs may be necessary to prevent the formation of this impurity .
安全和危害
未来方向
The presence of the impurity N-nitrosodimethylamine (NDMA) has been a reason for recent drug product recalls. The available data builds a case for the evaluation of NDMA formation in all histamine H2 receptor antagonists especially famotidine as a liable agent at different conditions and in the presence or absence of nitrite ions and some pharmaceutical excipients in vitro and in vivo .
属性
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXRNHSZTXSLP-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ranitidine S-oxide | |
CAS RN |
73851-70-4 | |
| Record name | 73851-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
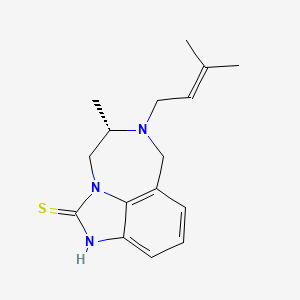
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)





